molecular formula C22H19ClF3N3O4 B2876226 Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate CAS No. 321385-55-1

Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate

Cat. No. B2876226
CAS RN: 321385-55-1
M. Wt: 481.86
InChI Key: BSWWHGFDLXIWBC-LUOAPIJWSA-N
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Description

Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate is a useful research compound. Its molecular formula is C22H19ClF3N3O4 and its molecular weight is 481.86. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Ethylene and Plant Biology

Ethylene in Plants

Ethylene, a simple two-carbon atom molecule, plays significant roles in plant biology, including biosynthesis, signaling, and physiology. Its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), is noted for its underestimated role in plant biology, beyond just being a precursor to ethylene. ACC's involvement in promoting plant growth, reducing stress susceptibility, and functioning independently as a signal highlights the complex interplay of chemical compounds in plant biology (B. V. D. Poel & D. Straeten, 2014).

Polymerization and Material Science

Oxyfunctionalization of Cyclopropane Derivatives

The search for efficient methods for the transformations of cyclopropane derivatives, including oxidation processes, is critical in synthetic organic chemistry. This research area focuses on developing direct approaches towards carbonylcyclopropanes, which are pivotal for avoiding unnecessary synthetic stages and adhering to the principles of atom economy (K. Sedenkova et al., 2018).

Antioxidant Capacity and Chemical Reactions

ABTS/PP Decolorization Assay

This review discusses the reaction pathways underlying the ABTS radical cation-based assays for antioxidant capacity. It highlights that some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. Understanding these pathways is essential for elucidating the antioxidant capacity and the specificity of reactions in various compounds (I. Ilyasov et al., 2020).

properties

IUPAC Name

ethyl 2-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]-3-[[3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClF3N3O4/c1-2-33-21(32)18-16(19(30)28-15-5-3-4-13(10-15)22(24,25)26)17(18)20(31)29-27-11-12-6-8-14(23)9-7-12/h3-11,16-18H,2H2,1H3,(H,28,30)(H,29,31)/b27-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWHGFDLXIWBC-LUOAPIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1C(=O)NN=CC2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1C(C1C(=O)N/N=C/C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-({2-[(4-chlorophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate

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